molecular formula C20H27NaO5S B1671073 Ecabet sodium CAS No. 86408-72-2

Ecabet sodium

Cat. No.: B1671073
CAS No.: 86408-72-2
M. Wt: 402.5 g/mol
InChI Key: RCVIHORGZULVTN-YGJXXQMASA-M
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Description

Ecabet Sodium is a pharmaceutical compound primarily used for its gastroprotective properties. It is marketed in Japan as an oral agent for the treatment of gastric ulcers and gastritis. This compound enhances the production of mucin, a glycoprotein component of the tear film, which lubricates and protects the gastric mucosa .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ecabet sodium interacts with several enzymes and proteins. It acts as an inhibitor of Helicobacter pylori NADPH oxidase and urease . By inhibiting these enzymes, this compound prevents bacterial adhesion to the gastric mucosa . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice of experimental animals . This influences cell function by affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the activity of H. pylori NADPH oxidase and urease . This inhibition prevents bacterial adhesion to the gastric mucosa, thereby exerting its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ecabet Sodium involves the sulfonation of dehydroabietic acid. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation and neutralization processes. The compound is then purified and crystallized to obtain the final product. The preparation method aims to improve the taste and patient compliance by reducing the bitterness of the raw material .

Chemical Reactions Analysis

Types of Reactions: Ecabet Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acid derivatives .

Scientific Research Applications

Ecabet Sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Ecabet Sodium: this compound is unique in its dual action of enhancing mucin production and inhibiting bacterial enzymes. This dual mechanism makes it particularly effective in treating Helicobacter pylori-associated gastric conditions and providing comprehensive protection to the gastric mucosa .

Biological Activity

Ecabet sodium, a gastroprotective agent, has garnered attention for its diverse biological activities, particularly in the treatment of gastric ulcers and its effects on Helicobacter pylori. This article reviews the compound's mechanisms of action, efficacy, and safety based on various studies and clinical trials.

This compound exhibits several mechanisms that contribute to its gastroprotective effects:

  • Urease Inhibition : It inhibits urease activity in H. pylori, reducing ammonia production which is crucial for bacterial survival in acidic environments. This leads to a decrease in the viability of H. pylori under acidic conditions (pH 4.0 and 5.0) but not at neutral pH levels .
  • Bactericidal Activity : The compound has been shown to possess strong bactericidal activity against H. pylori, altering bacterial morphology and significantly reducing viable cell counts at specific concentrations .
  • Mucosal Protection : this compound enhances blood flow in the gastric mucosa, increases gastric mucin secretion, and promotes the production of prostaglandin E2 (PGE2), which aids in mucosal defense .
  • Pepsin Inhibition : It also inhibits pepsin activity, which can contribute to mucosal injury, thus providing an additional protective mechanism against gastric damage .

Efficacy in Clinical Studies

This compound has been evaluated in several clinical settings, particularly for functional dyspepsia and as an adjunct therapy in H. pylori eradication regimens.

Case Study: Functional Dyspepsia

A randomized controlled trial compared this compound (1.5 g twice daily) with cimetidine (400 mg twice daily) over four weeks in patients with functional dyspepsia. Both treatments showed similar rates of symptom improvement (77.4% for ecabet vs. 79.3% for cimetidine) after four weeks .

Meta-Analysis: H. pylori Eradication

A meta-analysis involving 13 randomized controlled trials with 1808 patients indicated that the inclusion of this compound in quadruple therapy significantly improved the eradication rate of H. pylori compared to standard triple therapy (84.5% vs 74.55%) .

Safety Profile

This compound has demonstrated a favorable safety profile across various studies:

  • In trials comparing it with other treatments, side effects were minimal and comparable between groups .
  • Transient mild elevations in liver enzymes were noted but were not clinically significant .

Comparative Efficacy Table

Study TypeTreatment GroupSymptom Improvement RateNotes
Clinical TrialThis compound vs Cimetidine77.4% vs 79.3%Similar efficacy in functional dyspepsia
Meta-AnalysisThis compound (Quadruple Therapy)84.5%Higher eradication rate for H. pylori
Safety StudyThis compoundMild side effectsComparable to control groups

Properties

Key on ui mechanism of action

Ecabet reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice of experimental animals. Here we have investigated the effects of ecabet on some of the factors involved in the dynamics of the mucosal barrier, i.e. pepsins and mucins. Pepsin, acid and Helicobacter pylori are major factors in the pathophysiology of peptic ulcer disease and reflux oesophagitis. Ecabet also acts as an inhibitor of H. pylori NADPH oxidase as well as urease. Inhibition of these enzymes prevents bacterial adhesion to gastric mucosa.

CAS No.

86408-72-2

Molecular Formula

C20H27NaO5S

Molecular Weight

402.5 g/mol

IUPAC Name

sodium;(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17-,19-,20-;/m1./s1

InChI Key

RCVIHORGZULVTN-YGJXXQMASA-M

SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+]

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+]

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+]

Appearance

Solid powder

physical_description

Solid

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

4.26e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ecabet Sodium;  TA-2711;  TA 2711;  TA-2711;  TA-2711E; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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